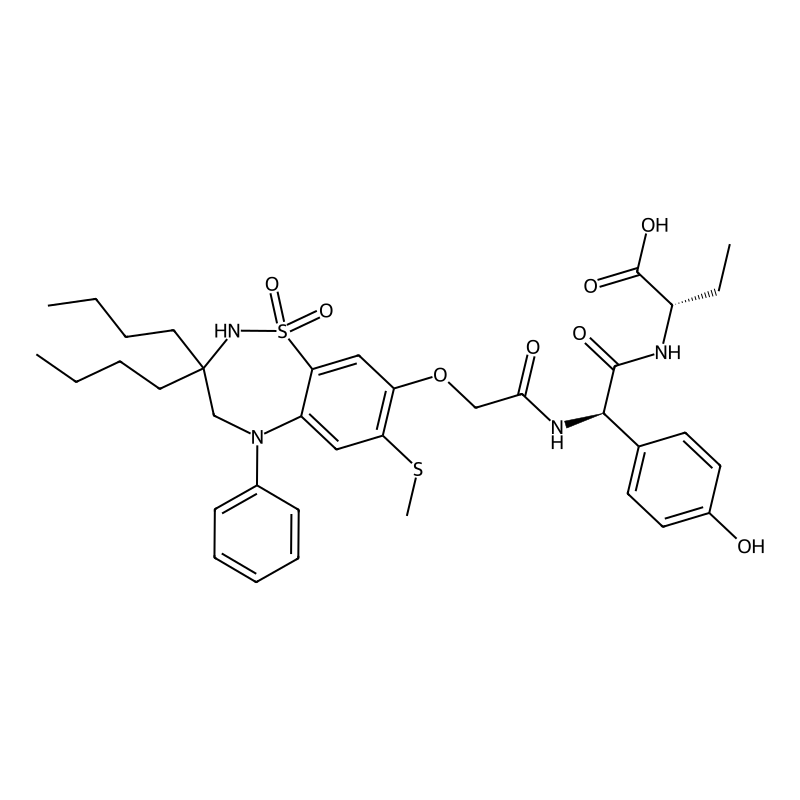Odevixibat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
Odevixibat works by binding to LPA receptors, particularly LPA receptor 1 (LPAR1). This binding prevents LPA from activating these receptors, thereby potentially modulating several pathways involved in cholestatic liver disease. Studies suggest that Odevixibat may promote bile flow, reduce liver inflammation and fibrosis, and improve itching associated with cholestasis [].
Preclinical Studies
Preclinical studies in animal models of cholestatic liver diseases have shown promising results with Odevixibat. The drug demonstrated improvements in bile flow, liver function markers, and histological features of liver damage []. These findings provided the rationale for further clinical investigation.
Odevixibat is a novel pharmacological agent specifically designed as an inhibitor of the ileal sodium/bile acid cotransporter. This compound, with the chemical formula and an average molecular weight of approximately 740.93 g/mol, is primarily utilized in the treatment of cholestatic liver diseases, particularly progressive familial intrahepatic cholestasis (PFIC) and associated pruritus. It functions by reducing the reabsorption of bile acids in the distal ileum, thus promoting their clearance and decreasing serum levels .
Odevixibat operates through a reversible inhibition mechanism on the ileal sodium/bile acid cotransporter, leading to decreased bile acid reuptake. This process results in reduced stimulation of the farnesoid X receptor (FXR), which subsequently lowers the expression of fibroblast growth factor 19 (FGF19). The inhibition of FGF19 binding to its receptor diminishes bile acid synthesis, contributing to lower low-density lipoprotein levels in the bloodstream .
The primary biological activity of odevixibat is its role as an ileal bile acid transporter inhibitor. Clinical studies have demonstrated that a daily dose of 3 mg can result in a 56% reduction in bile acid area under the curve after one week, while a 1.5 mg dose leads to a 43% reduction . This compound is also being investigated for its efficacy in treating other cholestatic conditions such as Alagille syndrome and biliary atresia .
Odevixibat is synthesized through chemical modification of benzothiazepine structures. The synthesis involves complex organic reactions that yield a compound capable of selectively inhibiting the targeted transporter . The exact synthetic pathway has not been detailed extensively in available literature but emphasizes modifications to enhance bioactivity and selectivity.
The primary application of odevixibat is in treating cholestatic liver diseases, particularly PFIC. It has received regulatory approval in both the European Union and the United States for this indication, highlighting its clinical importance . Additionally, ongoing studies are exploring its potential use in other liver-related disorders characterized by impaired bile acid transport.
Odevixibat has been shown to interact with various pharmacological agents. It is a substrate for P-glycoprotein, and co-administration with strong inhibitors like itraconazole can increase its plasma exposure by approximately 50-60%, although this increase is not clinically significant . Furthermore, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4/5, which can affect the metabolism of co-administered drugs .
Several compounds exhibit similar mechanisms or therapeutic targets as odevixibat. Below is a comparison highlighting their unique aspects:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Elobixibat | Ileal bile acid transporter inhibitor | Chronic constipation | Approved for gastrointestinal indications |
| Larsucosterol | Bile acid synthesis modulator | Liver diseases | Targets multiple pathways in bile metabolism |
| Chenodeoxycholic Acid | Bile acid replacement therapy | Cholestatic liver diseases | Naturally occurring bile acid |
| Ursodeoxycholic Acid | Bile acid therapy | Gallstones, liver diseases | Reduces cholesterol absorption |
Odevixibat stands out due to its specific targeting of the ileal sodium/bile acid cotransporter and its focused application in cholestatic conditions like PFIC, distinguishing it from other compounds that may have broader or different therapeutic uses.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Drug Indication
Bylvay is indicated for the treatment of progressive familial intrahepatic cholestasis (PFIC) in patients aged 6 months or older (see sections 4. 4 and 5. 1).
Treatment of Alagille syndrome
Treatment of Progressive Familial Intrahepatic Cholestasis
Treatment of biliary atresia
Livertox Summary
Drug Classes
Mechanism of Action
KEGG Target based Classification of Drugs
Solute carrier family
SLC10
SLC10A2 (ISBT/IBAT) [HSA:6555] [KO:K14342]
Absorption Distribution and Excretion
Odevixibat is 82.9% recovered in the feces and <0.002% recovered in the urine. The dose recovered in the feces is 97% unchanged parent compound.
The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, a volume of distribution has not been calculated.
The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, the clearance has not been calculated.
Metabolism Metabolites
Wikipedia
MS-377
Biological Half Life
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
1: Graffner H, Gillberg PG, Rikner L, Marschall HU. The ileal bile acid
transporter inhibitor A4250 decreases serum bile acids by interrupting the
enterohepatic circulation. Aliment Pharmacol Ther. 2016 Jan;43(2):303-10. doi:
10.1111/apt.13457. PubMed PMID: 26527417.
2: Baghdasaryan A, Fuchs CD, Österreicher CH, Lemberger UJ, Halilbasic E, Påhlman
I, Graffner H, Krones E, Fickert P, Wahlström A, Ståhlman M, Paumgartner G,
Marschall HU, Trauner M. Inhibition of intestinal bile acid absorption improves
cholestatic liver and bile duct injury in a mouse model of sclerosing
cholangitis. J Hepatol. 2016 Mar;64(3):674-81. doi: 10.1016/j.jhep.2015.10.024.
PubMed PMID: 26529078.








